2-(3-Methoxypropyl)cyclohexan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-(3-methoxypropyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-12-8-4-6-9-5-2-3-7-10(9)11/h9-11H,2-8H2,1H3 |
InChI Key |
MTXBZIPDBPYCTG-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC1CCCCC1O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 3 Methoxypropyl Cyclohexan 1 Ol and Its Stereoisomers
Stereoselective Synthesis of the Cyclohexanol (B46403) Core
The primary challenge in synthesizing 2-(3-Methoxypropyl)cyclohexan-1-ol lies in the precise installation of the two contiguous stereocenters on the cyclohexane (B81311) ring. Various asymmetric methods have been developed to address this, targeting precursors like substituted cyclohexanones or cyclohexenones.
Asymmetric Hydrogenation and Reduction Strategies
Asymmetric hydrogenation is a powerful tool for establishing the stereochemistry of the hydroxyl group via the reduction of a prochiral ketone or alkene. For a precursor such as 2-(3-methoxypropyl)cyclohexan-1-one, transition-metal catalyzed hydrogenation can provide direct access to the desired chiral alcohol.
Ruthenium and rhodium-based catalysts, featuring chiral phosphine (B1218219) ligands like BINAP, are commonly employed. acs.org For instance, the asymmetric hydrogenation of α-substituted cyclohexanones using chiral ruthenium catalysts has been shown to produce functionalized β-aryl cyclohexanols with high yields and enantioselectivity, often exceeding 99% ee through a dynamic kinetic resolution process. acs.org Similarly, rhodium complexes with ligands such as f-spiroPhos have demonstrated high chemo- and enantioselectivity in the hydrogenation of related cyclic ketones, achieving up to 98% ee. rsc.org
Another key strategy is asymmetric transfer hydrogenation (ATH), which uses a hydrogen donor like isopropanol (B130326) or formic acid in place of H₂ gas. Bifunctional ruthenium catalysts are particularly effective for the ATH of cyclic ketones, allowing for the enantioselective preparation of hydroxy-cyclohexanone derivatives. researchgate.net These methods provide a reliable and scalable route to the chiral cyclohexanol core.
Table 1: Representative Catalytic Systems for Asymmetric Hydrogenation of Substituted Cyclohexanones Note: Data is representative of methodologies applied to similar substituted cyclohexanone (B45756) systems.
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| Ru-TsDPEN | α-Aryl Cyclohexanones | >95% | >95:5 | researchgate.net |
| Rh/f-spiroPhos | Arylidene Cyclohexanones | up to 98% | N/A | rsc.org |
| Ru-(Ra,S,S)-Spiro-Catalyst | α-Aryl Cyclohexanones (DKR) | up to 99% | High | acs.org |
Chiral Auxiliary and Organocatalytic Approaches
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered. Cyclohexyl-based auxiliaries, such as trans-2-phenyl-1-cyclohexanol, have proven effective in controlling facial selectivity in carbon-carbon bond-forming reactions. wikipedia.orgsigmaaldrich.comacs.org In the context of this compound, an auxiliary could be attached to a precursor to direct the stereoselective addition of the propyl side chain.
Organocatalysis: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. This approach avoids the use of potentially toxic or expensive metals. For constructing the cyclohexanol core, organocatalytic Michael additions to α,β-unsaturated ketones are particularly relevant. nih.govnih.gov For example, a chiral secondary amine catalyst, such as a diphenylprolinol silyl (B83357) ether, can activate an α,β-unsaturated aldehyde for a cascade Michael-alkylation reaction, forming highly substituted cyclopropanes that can be precursors to cyclohexanes. organic-chemistry.orgunl.pt Another approach involves the asymmetric isomerization of β,γ-unsaturated cyclohexenones to their chiral α,β-unsaturated isomers using a chiral diamine catalyst, providing access to valuable chiral building blocks from simple anisoles. nih.gov These methods can establish multiple stereocenters with high fidelity in a single pot. nih.gov
Table 2: Organocatalytic Approaches to Chiral Cyclohexane Derivatives
| Catalyst Type | Reaction | Stereoselectivity | Key Feature | Reference |
|---|---|---|---|---|
| Amino-squaramide | Michael-Michael-1,2-addition | >30:1 dr, 96-99% ee | Forms five contiguous stereocenters | nih.gov |
| Diphenylprolinol TMS ether | Cascade Michael-alkylation | >30:1 dr, 90-98% ee | Forms chiral cyclopropanes | organic-chemistry.org |
| Chiral Diamine (from Cinchona) | Asymmetric Isomerization | 87-89% ee | Converts β,γ- to α,β-unsaturated ketones | nih.gov |
Enzymatic Synthesis and Biocatalysis for Enantiocontrol
Biocatalysis offers an environmentally benign and highly selective alternative for producing enantiopure compounds. nih.govbris.ac.uk Enzymes can be used for the kinetic resolution of a racemic mixture or for the direct asymmetric synthesis from a prochiral substrate.
Enzymatic Kinetic Resolution (EKR): In an EKR of racemic this compound, an enzyme, typically a lipase, would selectively acylate one enantiomer faster than the other. This process can yield both the acylated alcohol and the unreacted alcohol with very high enantiomeric excess. nih.gov
Asymmetric Reduction/Oxidation: Oxidoreductase enzymes, such as alcohol dehydrogenases (ADHs) and cyclohexanone monooxygenases (CHMOs), are highly effective for asymmetric transformations. nih.gov An ADH could be used for the stereoselective reduction of 2-(3-methoxypropyl)cyclohexan-1-one to a single enantiomer of the desired alcohol. Multi-enzyme cascades have been developed where an ADH oxidizes a cyclohexanol to a cyclohexanone, which is then acted upon by a CHMO, demonstrating the synthetic utility of these biocatalysts in complex transformations. nih.govrsc.org
Table 3: Biocatalytic Strategies for Enantiocontrol
| Enzyme Class | Strategy | Substrate | Product | Reference |
|---|---|---|---|---|
| Lipase | Kinetic Resolution | Racemic Alcohol | Enantioenriched Alcohol & Ester | nih.govbris.ac.uk |
| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | Prochiral Ketone | Chiral Alcohol | nih.gov |
| ω-Transaminase (ω-TA) | Kinetic Resolution | Racemic Amino Alcohol | Enantioenriched Amino Alcohol | researchgate.net |
| Cyclohexanone Monooxygenase (CHMO) | Baeyer-Villiger Oxidation | Cyclohexanone | ε-Caprolactone | nih.gov |
Stereodivergent Synthetic Routes
Stereodivergent synthesis provides access to multiple diastereomers or enantiomers of a target molecule from a common starting material by modifying the reaction pathway. ua.esrsc.org This strategy is invaluable for exploring structure-activity relationships of different stereoisomers.
To access the various stereoisomers of this compound, a common intermediate could be subjected to different reaction conditions. For example, after an initial reduction to form a specific (cis or trans) diastereomer, the stereochemistry of the alcohol can be inverted using a Mitsunobu reaction, which proceeds via an Sₙ2 mechanism, to yield the other diastereomer. rsc.org Alternatively, the order of synthetic operations can be changed. Establishing the C-2 stereocenter first, followed by a diastereoselective reduction of the ketone at C-1 under different conditions (e.g., steric-directing vs. chelation-controlled reduction), can lead to different diastereomeric products. ua.esnih.govresearchgate.net
Functionalization Strategies for the Methoxypropyl Side Chain
Once the stereochemically defined cyclohexanol core is established, the final step is the formation or modification of the side chain. If the side chain is installed with a terminal functional group, such as a hydroxyl or halide, the final methoxy (B1213986) group must be introduced.
Ether Formation Methodologies
The formation of the ether linkage in the 3-methoxypropyl side chain is a critical functionalization step.
The Williamson ether synthesis is the most common and versatile method for preparing ethers. masterorganicchemistry.com This reaction involves the Sₙ2 displacement of a halide or other good leaving group by an alkoxide ion. libretexts.org To form the target molecule, two primary Williamson routes are feasible:
Deprotonation of a precursor like 2-(3-hydroxypropyl)cyclohexan-1-ol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, followed by reaction with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate.
Reaction of a protected cyclohexanol bearing a 2-(3-halopropyl) side chain with sodium methoxide (B1231860) (NaOCH₃). masterorganicchemistry.compearson.com
Alternative methods include alkoxymercuration-demercuration , where an alkene is reacted with an alcohol in the presence of a mercury salt, libretexts.org and reductive etherification , which couples an alcohol with an aldehyde or ketone in the presence of a reducing agent. nih.gov While powerful, the Williamson synthesis remains the most direct and widely applied method for this type of transformation. pearson.comchegg.com
Alkylation and Cross-Coupling Reactions
Alkylation and cross-coupling reactions represent a cornerstone in the formation of carbon-carbon bonds, essential for constructing the skeleton of this compound.
Alkylation reactions can introduce the 3-methoxypropyl side chain onto a pre-existing cyclohexanone ring. researchgate.net For instance, the dianion of a suitable cyclohexenone derivative can be alkylated. researchgate.net A study on the alkylation of 2-methylpropyl 3-(2-methylpropoxy)-5-oxocyclohex-3-ene-1-carboxylate demonstrated that its dianion could be methylated at specific carbon atoms. researchgate.net When this dianion was treated with 1-bromo-3-chloropropane, alkylation occurred at the C1 position, yielding 2-methylpropyl 1-(3-chloropropyl)-3-(2-methylpropoxy)-5-oxocyclohex-3-ene-1-carboxylate. researchgate.net This approach highlights the potential for regioselective alkylation in building the desired carbon framework.
Palladium-catalyzed cross-coupling reactions offer a powerful alternative for forming the aryl-alkyl bond, which can be subsequently hydrogenated to the cyclohexyl ring. These reactions provide a convenient method for converting a phenolic hydroxy group into an alkyl group. rsc.org While direct C-H alkylation of arenes is an attractive strategy, it often faces challenges with regioselectivity. nih.gov Recent advancements have focused on two-step sequences involving, for example, a site-selective C-H thianthrenation followed by a palladium-catalyzed reductive cross-coupling with alkyl halides. nih.gov This method allows for the introduction of a diverse range of alkyl groups into complex arenes with high positional selectivity. nih.gov Another innovative approach involves radical-radical cross-coupling, which can functionalize native arene C-H bonds using alcohols as alkylating agents. princeton.edunsf.gov
A common synthetic route to related structures, such as 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol, involves the reaction of a Grignard reagent, like (3-methoxyphenyl)magnesium bromide, with a substituted cyclohexanone. chemicalbook.comchemicalbook.com This is followed by quenching the reaction to yield the desired cyclohexanol derivative. chemicalbook.com
Table 1: Comparison of Alkylation and Cross-Coupling Methods
| Method | Description | Advantages | Disadvantages |
| Dianion Alkylation | Generation of a dianion from a cyclohexenone derivative followed by reaction with an alkyl halide. researchgate.net | Good for forming specific carbon-carbon bonds. | May require strong bases and cryogenic temperatures. |
| Palladium-Catalyzed Cross-Coupling | Coupling of an aryl triflate or halide with an organometallic reagent (e.g., trialkylaluminium). rsc.org | High yields and good functional group tolerance. rsc.org | Requires pre-functionalized starting materials. |
| Two-Step C-H Alkylation | Site-selective C-H functionalization (e.g., thianthrenation) followed by reductive cross-coupling. nih.gov | High regioselectivity for complex molecules. nih.gov | Multi-step process. |
| Radical-Radical Cross-Coupling | Coupling of two distinct radical species generated in situ. princeton.edunsf.gov | Utilizes abundant starting materials like alcohols. princeton.edunsf.gov | Can be challenging to control selectivity. |
| Grignard Reaction | Reaction of a Grignard reagent with a cyclohexanone derivative. chemicalbook.comchemicalbook.com | A classic and reliable method for alcohol synthesis. | Sensitive to moisture and protic functional groups. |
Selective Hydroboration-Oxidation and Related Transformations
Hydroboration-oxidation is a fundamental two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity. wikipedia.orglibretexts.org This means the hydroxyl group is added to the less substituted carbon of the double bond. wikipedia.org The reaction is also stereospecific, resulting in a syn-addition of the hydrogen and hydroxyl groups across the double bond. wikipedia.orgmasterorganicchemistry.com
This method is particularly valuable for the synthesis of this compound from a cyclohexene (B86901) precursor bearing a 3-methoxypropyl side chain. The hydroboration step involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), to the alkene. masterorganicchemistry.comnih.gov 9-BBN is often preferred for its enhanced selectivity, especially when dealing with molecules that have multiple double bonds. nih.govresearchgate.net The subsequent oxidation step, typically carried out with hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group while retaining the stereochemistry. masterorganicchemistry.com
The mechanism of hydroboration involves a concerted addition of the B-H bond across the alkene, forming a trialkylborane intermediate. libretexts.org The oxidation proceeds through the migration of an alkyl group from boron to an oxygen atom of the hydroperoxide. masterorganicchemistry.com
Recent advancements have led to the development of flow processes for hydroboration-oxidation, which can offer advantages such as improved safety, better selectivity, and higher productivity compared to batch reactions. nih.govresearchgate.net
Table 2: Key Features of Hydroboration-Oxidation
| Feature | Description |
| Regioselectivity | Anti-Markovnikov addition of the hydroxyl group. wikipedia.orglibretexts.org |
| Stereospecificity | Syn-addition of hydrogen and hydroxyl groups. wikipedia.orgmasterorganicchemistry.com |
| Reagents | Borane (BH₃), 9-BBN, followed by an oxidant like H₂O₂. masterorganicchemistry.comnih.gov |
| Mechanism | Concerted addition of B-H, followed by oxidation with retention of stereochemistry. libretexts.orgmasterorganicchemistry.com |
| Applications | Synthesis of alcohols from alkenes where control of regiochemistry and stereochemistry is crucial. |
Convergent and Divergent Synthesis Strategies
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the isolation of intermediates. nih.govrsc.org This approach aligns with the principles of green chemistry by reducing solvent waste, energy consumption, and reaction time. proquest.com
MCRs are particularly powerful for creating molecular diversity. For the synthesis of cyclohexanol derivatives, a one-pot approach could involve the reaction of several components that assemble to form the target structure. For example, a one-pot, four-component condensation reaction has been used to synthesize complex heterocyclic compounds. proquest.com While a specific MCR for this compound is not explicitly detailed in the provided results, the principles can be applied. A hypothetical MCR could involve the reaction of a cyclohexanone precursor, a source for the 3-methoxypropyl side chain, and other reagents that facilitate the desired transformations in a single pot.
Computational tools are increasingly being used to discover new MCRs and one-pot reactions. nih.gov These algorithms can analyze reaction mechanisms and predict viable reaction sequences that are compatible under a single set of conditions. nih.gov Multi-step, one-pot procedures have also been developed for synthesizing substituted cyclohexene derivatives, demonstrating the utility of this approach for building complex cyclic systems. nih.gov
Sequential functionalization and cyclization strategies involve a series of distinct reaction steps to build the target molecule. This approach offers precise control over the introduction of functional groups and the formation of the cyclic core.
A potential sequential synthesis of this compound could start with the functionalization of a simple starting material to introduce the 3-methoxypropyl group, followed by a cyclization reaction to form the cyclohexanol ring. For instance, a tandem 1,4-reduction-aldol cyclization of a monoenone monoketone can lead to the formation of six-membered cyclic aldol (B89426) products with high diastereoselectivity. organic-chemistry.org
Another strategy involves the dehydration of a cyclohexanol to form a cyclohexene, which can then be further functionalized. libretexts.orgumass.edu For example, cyclohexanol can be dehydrated using an acid catalyst like phosphoric acid to yield cyclohexene. libretexts.orgumass.edu This cyclohexene could then undergo reactions like hydroboration-oxidation to introduce a hydroxyl group at a specific position.
The direct hydrogenation of substituted phenols is another route to substituted cyclohexanols. google.comresearchgate.net This one-step process can be more energy-efficient than multi-step routes. researchgate.net
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Key principles include waste prevention, atom economy, the use of safer solvents, and energy efficiency. carlroth.com
A significant focus of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives, such as water, or by conducting reactions in the absence of a solvent altogether. cmu.edu
Solvent-free reactions, often conducted by grinding solid reactants together, can lead to quantitative yields and reduce waste. mdpi.comnih.gov For example, solvent-free Claisen-Schmidt reactions of cycloalkanones with aldehydes have been achieved with high efficiency using solid sodium hydroxide (B78521) as a catalyst. mdpi.comnih.gov
Aqueous medium reactions are also highly desirable. The synthesis of substituted cyclohexanones and cyclohexanols has been achieved through the liquid-phase hydrogenation of phenols using water as a solvent. google.com This method, which can use catalysts like Raney nickel or palladium on activated carbon, offers the advantages of mild reaction conditions and the avoidance of organic solvents. google.com The hydration of cyclohexene to produce cyclohexanol can also be carried out in the presence of water using a solid acid catalyst. google.com To improve the solubility of cyclohexene in water, a co-solvent can be added. researchgate.net
The application of these green chemistry principles to the synthesis of this compound can significantly reduce the environmental impact of its production.
Table 3: Green Chemistry Approaches
| Principle | Application in Cyclohexanol Synthesis |
| Use of Safer Solvents | Employing water as a solvent for hydrogenation and hydration reactions. google.comgoogle.com |
| Solvent-Free Synthesis | Grinding techniques for reactions like the Claisen-Schmidt condensation. mdpi.comnih.gov |
| Catalysis | Using recyclable catalysts like Raney nickel or supported palladium. google.com |
| Renewable Feedstocks | Investigating the use of bio-based starting materials. researchgate.net |
Catalytic Processes and Atom Economy Enhancements
The synthesis of this compound can be efficiently achieved through the catalytic hydrogenation of the corresponding substituted phenol (B47542), 2-(3-methoxypropyl)phenol. This method is highly regarded for its high atom economy, as the primary reaction involves the addition of hydrogen across the aromatic ring, with water being the only theoretical byproduct if any hydrolysis occurs.
Catalytic hydrogenation is a process where hydrogen gas is used to reduce a compound in the presence of a metal catalyst. For the conversion of substituted phenols to substituted cyclohexanols, several catalysts are effective. Common choices include palladium on carbon (Pd/C) and Raney nickel. These reactions are typically performed under controlled temperature and pressure. For instance, a patented method describes the one-step synthesis of substituted cyclohexanols from substituted phenols using Raney nickel or palladium on activated carbon as a catalyst, with water as the solvent, at temperatures ranging from 67–95 °C under normal pressure.
The choice of catalyst and reaction conditions can influence the stereoselectivity of the hydrogenation, leading to different diastereomers of this compound (cis and trans isomers). For instance, highly stereoselective reductions of cyclic ketones, a potential intermediate from the partial hydrogenation of the phenol, can be achieved using specific reagents to yield the most thermodynamically stable alcohol. While direct stereoselective hydrogenation of the phenol is complex, subsequent processing of the resulting cyclohexanone can offer stereocontrol.
The atom economy of these catalytic hydrogenation processes is inherently high. The ideal reaction involves the addition of three moles of hydrogen to one mole of 2-(3-methoxypropyl)phenol, producing one mole of the desired product. This represents a significant improvement over classical stoichiometric reductions, which generate large amounts of waste.
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure | Key Outcome | Reference |
|---|---|---|---|---|---|---|
| Raney Nickel | Substituted Phenol | Water | 67-80 | Normal | One-step synthesis of substituted cyclohexanol/cyclohexanone. | |
| Palladium on Carbon (Pd/C) | Substituted Phenol | Water | 67-95 | Normal | Effective for one-step synthesis of the target structural class. | |
| Bromide salt-modified Pd/C | Aromatic Ethers (from Lignin) | H₂O/CH₂Cl₂ | Not Specified | Not Specified | High yield conversion to cyclohexanone derivatives. |
Renewable Feedstock Utilization
A significant advancement in the sustainable synthesis of chemicals is the utilization of renewable feedstocks. For a compound like this compound, the aromatic precursor, 2-(3-methoxypropyl)phenol, can potentially be derived from biomass, specifically from lignin (B12514952).
Lignin is a complex polymer rich in aromatic units and is a major component of plant biomass, making it an abundant and renewable resource. Through various depolymerization techniques (e.g., pyrolysis, hydrogenolysis), lignin can be broken down into a mixture of valuable aromatic platform chemicals, including substituted phenols. These phenols can then serve as the starting materials for further chemical synthesis.
Flow Chemistry and Continuous Processing for Scalable Synthesis
For the large-scale industrial production of this compound, flow chemistry and continuous processing offer significant advantages over traditional batch methods. Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.
This methodology provides superior control over reaction parameters such as temperature, pressure, and reaction time. The high surface-area-to-volume ratio in flow reactors allows for highly efficient heat and mass transfer, which is particularly beneficial for exothermic reactions like hydrogenation. This enhanced control leads to higher yields, improved product consistency, and enhanced safety, as the volume of hazardous material at any given moment is minimized.
While specific literature on the flow synthesis of this compound is not prevalent, the principles have been successfully applied to similar transformations, such as the synthesis of cyclohexene from cyclohexanol. A continuous process for the hydrogenation of a substituted phenol could be envisioned where a solution of the starting material and dissolved hydrogen are passed through a heated tube packed with a solid
Mechanistic Studies of Reactions Involving 2 3 Methoxypropyl Cyclohexan 1 Ol
Reaction Pathway Elucidation for Key Transformations
The elucidation of reaction pathways for transformations of cyclohexanol (B46403) derivatives is critical for controlling reaction outcomes and developing new synthetic methodologies. Key transformations often involve oxidation, substitution, or elimination reactions.
Spectroscopic techniques are invaluable for detecting and characterizing transient intermediates in chemical reactions, providing direct evidence for proposed mechanisms. For reactions involving cyclohexanol analogs, methods such as UV-Vis, NMR, and mass spectrometry are employed.
For instance, in the oxidation of cyclohexanols, the formation of intermediate species can be monitored. In catalytic chlorination reactions of alkanes using nickel complexes, UV-Vis absorption, electron paramagnetic resonance (EPR), and resonance Raman spectroscopy have been used to identify transient metal-ligand complexes. For example, the reaction of a Ni(II) complex with NaOCl was shown to form a transient [(L)Ni(II)-OCl(S)]+ species, which was detected by electrospray-ionization mass spectrometry (ESI-MS). This intermediate subsequently decays, leading to the formation of a Ni(III)-OH species, indicating a homolytic cleavage of the O-Cl bond. While this specific study was on alkane chlorination, the techniques are directly applicable to studying the reactions of functionalized cyclohexanols.
Table 1: Spectroscopic Techniques for Intermediate Monitoring in Cyclohexanol Analog Reactions
| Spectroscopic Technique | Information Gained on Intermediates | Example Application |
| UV-Vis Spectroscopy | Detection of chromophoric intermediates, reaction kinetics. | Monitoring the formation and decay of colored metal-oxo species in oxidation reactions. |
| NMR Spectroscopy | Structural information of stable or long-lived intermediates. | In situ monitoring of esterification or etherification reactions to identify intermediate adducts. |
| Mass Spectrometry (ESI-MS) | Detection of charged intermediates and catalyst-substrate complexes. | Identification of transient metal-hypochlorite adducts in catalytic halogenation. |
| EPR Spectroscopy | Detection and characterization of paramagnetic species (e.g., radicals, certain metal oxidation states). | Observing Ni(III) intermediates in catalytic cycles. |
| Resonance Raman Spectroscopy | Vibrational information of specific chromophoric parts of a molecule, such as metal-ligand bonds. | Characterizing the vibrational modes of metal-oxo and metal-hydroxo intermediates. |
This table is illustrative of techniques applied to analogous systems due to a lack of specific data for 2-(3-Methoxypropyl)cyclohexan-1-ol.
The kinetic isotope effect (KIE) is a powerful tool for probing the nature of transition states, particularly for determining whether a specific bond to an isotopically labeled atom is broken in the rate-determining step. A primary KIE (kH/kD > 1) is observed when a C-H bond is cleaved in the rate-limiting step.
In the context of cyclohexanol reactions, such as oxidation, a significant primary KIE would be expected if the abstraction of the hydrogen from the hydroxyl-bearing carbon is the slowest step. For example, in the oxidation of cyclohexanol by various oxidizing agents, the observation of a substantial KIE would support a mechanism involving C-H bond cleavage at the carbinol center in the rate-determining step.
Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can provide information about changes in hybridization at a particular center during the transition state. For instance, a change from sp3 to sp2 hybridization at a carbon atom typically results in a small normal KIE (kH/kD slightly > 1), while a change from sp2 to sp3 results in an inverse KIE (kH/kD < 1).
Table 2: Illustrative Kinetic Isotope Effects in Cyclohexanol Analog Reactions
| Reaction Type | Labeled Position | Typical kH/kD | Mechanistic Implication |
| Oxidation (C-H cleavage) | C1-H | ~2-7 | C-H bond breaking is part of the rate-determining step. |
| Nucleophilic Substitution (SN2) | C2-H (axial) | ~0.9-1.0 | Minor change in hybridization at C2 in the transition state. |
| Elimination (E2) | C2-H (axial) | ~3-8 | C-H bond is broken in the concerted rate-determining step. |
This table presents typical KIE values for reactions of cyclohexanol analogs to illustrate the principles, as specific data for this compound is not available.
Influence of Catalysis on Reaction Mechanisms
Catalysis can dramatically alter the mechanism of a reaction, often by providing a lower energy pathway and enabling transformations that are otherwise unfeasible.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is common for reactions of cyclohexanols. For example, transition metal complexes can catalyze oxidation and hydrogenation reactions. Mechanistic studies of such reactions often involve identifying the active catalytic species and intermediates in the catalytic cycle.
Heterogeneous catalysis, involving a catalyst in a different phase, offers advantages in catalyst separation and recycling. For reactions of cyclohexanols, solid acid or base catalysts can be used for dehydration or dehydrogenation reactions. The mechanism on a solid surface often involves adsorption of the reactant onto active sites, followed by surface-catalyzed transformation and desorption of the product.
Organocatalysis utilizes small organic molecules to accelerate reactions. For example, the asymmetric transfer hydrogenation of substituted cyclohexenones to chiral cyclohexenols can be catalyzed by bifunctional ruthenium catalysts bearing organic ligands. The mechanism of these reactions is believed to proceed through a six-membered pericyclic transition state involving the metal center, the ligand, and the substrate.
Biocatalysis, the use of enzymes to catalyze reactions, offers high selectivity under mild conditions. Lipases are commonly used for the kinetic resolution of racemic cyclohexanol derivatives via enantioselective acylation. The mechanism involves the formation of a tetrahedral intermediate between the enzyme's active site serine residue and the acyl donor, followed by nucleophilic attack by one enantiomer of the alcohol.
Stereochemical Control Mechanisms
The stereochemical outcome of reactions involving chiral cyclohexanols is of paramount importance, particularly in the synthesis of enantiomerically pure compounds. For a molecule like this compound, which has multiple stereocenters, controlling the stereochemistry is crucial.
In reactions at the hydroxyl-bearing carbon, the stereochemical outcome (inversion or retention) depends on the mechanism. For example, an SN2 reaction will proceed with inversion of configuration, while an SN1 reaction would lead to racemization.
The stereochemistry of adjacent centers can also direct the outcome of a reaction. The bulky 2-substituent (the 3-methoxypropyl group) will influence the approach of reagents. For instance, in an epoxidation of a corresponding cyclohexene (B86901), the substituent will likely direct the reagent to the opposite face of the double bond.
In catalyst-controlled stereoselective reactions, the chiral environment created by the catalyst dictates the stereochemical outcome. For example, in the asymmetric hydrosilylation of a 2-substituted cyclohexenone, the choice of a chiral ligand on a metal catalyst can selectively produce either the (R) or (S) enantiomer of the corresponding cyclohexenol.
Diastereoselectivity and Enantioselectivity Studies
No specific studies on the diastereoselective or enantioselective reactions of this compound have been identified in the public domain. Research in this area would typically involve reacting the alcohol with chiral reagents or catalysts to determine the facial selectivity of the reaction at the hydroxyl-bearing carbon or at other reactive sites within the molecule. The formation of diastereomers would be influenced by the existing stereocenters at C-1 and C-2 of the cyclohexane (B81311) ring.
Quantifying the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) would require separation and analysis of the product mixture, for which no published data exists.
Conformational Effects on Reactivity and Stereocontrol
The reactivity and stereochemical outcome of reactions involving this compound are expected to be significantly influenced by the conformational preferences of the cyclohexane ring. The chair conformation is the most stable for cyclohexane derivatives. For this compound, there would be an equilibrium between two chair conformers, where the substituents (the hydroxyl group and the 3-methoxypropyl group) occupy either axial or equatorial positions.
The relative stability of these conformers would depend on the steric bulk of the substituents and potential intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the ether oxygen of the side chain. The preference for an equatorial position to minimize 1,3-diaxial interactions is a guiding principle. However, the flexibility of the 3-methoxypropyl side chain could allow for various spatial arrangements, potentially influencing the conformational equilibrium and, consequently, the transition states of reactions.
Without experimental or computational studies on this specific molecule, any discussion on the preferred conformation and its effect on reaction pathways, such as nucleophilic substitution, oxidation, or elimination, would be purely speculative. Detailed research findings and data tables, as requested, are therefore not available.
Chemical Reactivity and Transformations of 2 3 Methoxypropyl Cyclohexan 1 Ol
Functional Group Interconversions at the Cyclohexanol (B46403) Hydroxyl Group
The secondary alcohol of the cyclohexyl ring is the most reactive site on the molecule and can be readily converted into other functional groups.
Oxidation Reactions and Selective Derivatization
The secondary alcohol of 2-(3-Methoxypropyl)cyclohexan-1-ol can be oxidized to the corresponding ketone, 2-(3-Methoxypropyl)cyclohexan-1-one. This transformation is a fundamental reaction in organic synthesis. libretexts.orgbyjus.com A variety of oxidizing agents can accomplish this conversion, with the reaction typically stopping at the ketone stage since further oxidation would require the cleavage of a carbon-carbon bond, which is energetically unfavorable. byjus.comlumenlearning.comchemguide.co.uk
Common reagents for this oxidation are chromium-based, such as chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent). libretexts.orglumenlearning.com Other effective oxidants include potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇). libretexts.org For milder conditions that avoid the use of heavy metals, reagents like Dess-Martin periodinane (DMP) or a Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) can be employed. The choice of reagent depends on the desired reaction scale, substrate sensitivity, and tolerance of other functional groups.
| Oxidizing Agent | Typical Conditions | Product | Notes |
| Chromic Acid (Jones Reagent) | CrO₃, H₂SO₄, Acetone | 2-(3-Methoxypropyl)cyclohexan-1-one | Strong oxidant, reaction is typically fast and high-yielding. libretexts.org |
| Potassium Permanganate | KMnO₄, NaOH, H₂O | 2-(3-Methoxypropyl)cyclohexan-1-one | Powerful oxidant, conditions must be controlled to avoid side reactions. |
| Pyridinium Chlorochromate (PCC) | PCC, CH₂Cl₂ | 2-(3-Methoxypropyl)cyclohexan-1-one | Milder chromium-based reagent, useful for sensitive substrates. lumenlearning.com |
| Dess-Martin Periodinane (DMP) | DMP, CH₂Cl₂ | 2-(3-Methoxypropyl)cyclohexan-1-one | Mild, metal-free option that operates at room temperature. |
Esterification and Etherification Reactions
The hydroxyl group can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.
Esterification: The formation of an ester from this compound can be achieved through several methods. One common approach is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. lumenlearning.com This is an equilibrium process, and the yield can be improved by removing water as it forms. lumenlearning.com A more efficient and generally irreversible method is the reaction of the alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride. chemguide.co.uklibretexts.org The reaction with an acyl chloride, for instance, is rapid and exothermic, producing the ester and hydrogen chloride gas. libretexts.org A weak base like pyridine (B92270) is often added to neutralize the HCl byproduct.
Etherification: The hydroxyl group can also be transformed into an ether. A standard method for this is the Williamson ether synthesis, which proceeds via an Sₙ2 mechanism. masterorganicchemistry.combyjus.com This two-step process begins with the deprotonation of the cyclohexanol hydroxyl group using a strong base, such as sodium hydride (NaH), to form a sodium alkoxide. organic-synthesis.com This nucleophilic alkoxide is then reacted with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to displace the halide and form the new ether linkage. masterorganicchemistry.combyjus.com Given that the alkoxide formed is secondary, the choice of the alkyl halide is crucial; primary halides work best to ensure substitution occurs rather than elimination. byjus.com
Dehydration and Elimination Pathways
When heated with a strong, non-nucleophilic acid catalyst like phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄), this compound undergoes dehydration to form alkenes. umass.eduyoutube.com The reaction proceeds through an E1 elimination mechanism. nih.govyoutube.com
The mechanism involves three key steps:
Protonation: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water). umass.eduyoutube.com
Carbocation Formation: The protonated alcohol loses a molecule of water to form a secondary carbocation at the C1 position of the cyclohexane (B81311) ring. umass.edu
Deprotonation: A weak base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon, leading to the formation of a double bond.
Because there are two adjacent carbons with hydrogen atoms (at C2 and C6), two constitutional isomers are expected as products. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene will be the major product. This would be 1-(3-methoxypropyl)cyclohex-1-ene. The minor product would be 3-(3-methoxypropyl)cyclohex-1-ene. The reaction is driven to completion by distilling off the lower-boiling alkene products as they are formed, shifting the equilibrium to the right. youtube.com
Transformations Involving the Methoxypropyl Chain
While generally less reactive than the hydroxyl group, the methoxypropyl side chain can also undergo specific chemical transformations.
Ether Cleavage and Formation
Ethers are known for their general lack of reactivity, which makes them excellent solvents. However, they can be cleaved under harsh conditions using strong acids, typically hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.orgchemistrysteps.com The cleavage of the methyl ether in this compound would proceed via an Sₙ2 mechanism. libretexts.org
The reaction mechanism is as follows:
The ether oxygen is protonated by the strong acid. chemistrysteps.com
The halide ion (I⁻ or Br⁻), a good nucleophile, attacks the less sterically hindered carbon of the ether—in this case, the methyl group. libretexts.orglibretexts.org
This nucleophilic attack displaces the alcohol, breaking the C-O bond and forming a methyl halide (CH₃I or CH₃Br) and the diol, 3-(2-hydroxycyclohexyl)propan-1-ol.
If an excess of the acid is used, the newly formed primary alcohol and the existing secondary alcohol on the cyclohexane ring can undergo further substitution reactions to form the corresponding alkyl halides. libretexts.org
Selective Functionalization of the Alkyl Chain
Introducing functionality to the saturated alkyl portion of the methoxypropyl chain is challenging due to the inherent inertness of C-H bonds in alkanes. byjus.com Unlike the positions adjacent to the hydroxyl or ether groups, the methylene (B1212753) groups of the propyl chain lack activation.
One potential, albeit often non-selective, method is free-radical halogenation. wikipedia.org This reaction, typically initiated by UV light, involves the substitution of a hydrogen atom with a halogen (Cl₂ or Br₂). ucalgary.ca The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. ucalgary.ca While bromination shows some selectivity for the C-H bond that forms the most stable radical (tertiary > secondary > primary), chlorination is generally less selective. ucalgary.ca The position alpha to the ether oxygen is also known to be susceptible to hydrogen atom abstraction. Therefore, reacting this compound under free-radical conditions would likely lead to a complex mixture of mono-halogenated products, making it difficult to achieve selective functionalization at a specific position on the propyl chain. More advanced methods involving directed C-H activation, often using transition metal catalysts, would be required for site-selective functionalization. acs.org
Cyclization Reactions Initiated by the Side Chain
The presence of a hydroxyl group and an ether functionality on the same molecule, separated by a flexible alkyl chain, sets the stage for intramolecular cyclization reactions. Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water) and generating a carbocation on the cyclohexane ring. The oxygen atom of the methoxy (B1213986) group on the side chain can then act as an internal nucleophile, attacking the carbocation to form a new heterocyclic ring system.
This type of reaction is an intramolecular hydroalkoxylation of an alkene, a process that can be challenging due to competing side reactions but is facilitated by the presence of stabilizing groups. researchgate.net The formation of five- and six-membered rings is generally favored in such intramolecular cyclizations. masterorganicchemistry.com The specific outcome of the cyclization of this compound would likely depend on the reaction conditions, such as the strength of the acid catalyst and the temperature. The expected product would be a substituted oxacycle, a class of compounds found in numerous natural products with interesting pharmacological properties. researchgate.net
For instance, acid-catalyzed cyclization of similar alkenyl alcohols has been shown to proceed with high stereoselectivity, leading to the formation of a single diastereoisomer. researchgate.net This is attributed to a chair-like transition state that minimizes destabilizing 1,3-diaxial interactions. researchgate.net While specific studies on this compound are not prevalent, the general principles of intramolecular cyclization suggest the potential for forming novel heterocyclic structures.
Cyclohexane Ring Transformations
The cyclohexane ring of this compound can undergo several transformations that alter its size and degree of saturation.
Ring Expansion and Contraction Reactions
Ring expansion and contraction are common rearrangements for carbocyclic systems, often driven by the formation of a more stable carbocation intermediate. chemistrysteps.comyoutube.commasterorganicchemistry.com In the case of this compound, treatment with a strong acid can lead to the formation of a secondary carbocation at the C1 position after the departure of water. This carbocation can then undergo rearrangement.
A ring expansion to a seven-membered ring (cycloheptane derivative) could occur through the migration of an adjacent carbon-carbon bond of the ring to the carbocation center. youtube.com This process is particularly favorable if it leads to a more stable carbocation, for example, a tertiary carbocation. Conversely, ring contraction to a five-membered ring (cyclopentane derivative) is also possible, especially if it relieves ring strain. chemistrysteps.com The specific pathway taken would be influenced by the stability of the resulting carbocation and the reaction conditions. For example, the hydrolysis of some alkyl halides with a cyclobutane (B1203170) ring results in a cyclopentane (B165970) ring through ring expansion. chemistrysteps.com
Aromatization and Dearomatization Processes
Aromatization of the cyclohexane ring of this compound to a substituted phenol (B47542) derivative is a plausible transformation. This process typically involves dehydrogenation, which can be achieved using various catalytic systems. Palladium-based catalysts, for instance, have been shown to be effective for the aerobic dehydrogenation of cyclohexanones to phenols. nih.govresearchgate.netrsc.orgresearchgate.netnih.gov Therefore, a two-step process involving the initial oxidation of the secondary alcohol of this compound to the corresponding ketone, followed by catalytic dehydrogenation, would lead to the formation of 2-(3-methoxypropyl)phenol. This strategy allows for the synthesis of selectively substituted aromatic molecules that might be difficult to prepare through traditional electrophilic aromatic substitution. nih.govresearchgate.net
Dearomatization processes, on the other hand, are less likely to occur from the saturated cyclohexane ring of the starting material. These reactions typically involve the reduction of an already aromatic ring.
Fragmentation Reactions
In mass spectrometry, this compound would undergo characteristic fragmentation patterns that can provide valuable structural information. The initial ionization would form a molecular ion, which is often unstable and breaks down into smaller, charged fragments. chemguide.co.uk
For cyclohexanol derivatives, a common fragmentation pathway is the loss of a water molecule (dehydration). Another typical fragmentation is the cleavage of the C-C bond adjacent to the hydroxyl group (alpha-cleavage), which would lead to the opening of the cyclohexane ring. acs.org The presence of the methoxypropyl side chain would also influence the fragmentation. Cleavage can occur along the side chain, for example, at the C-C bonds or the C-O ether linkage. The stability of the resulting fragment ions plays a crucial role in determining the observed fragmentation pattern. libretexts.org For instance, fragmentation that leads to the formation of a more stable secondary or tertiary carbocation is generally favored. libretexts.org
Regioselective and Chemoselective Transformations
The presence of two distinct functional groups in this compound—a secondary alcohol and an ether—allows for the possibility of regioselective and chemoselective reactions.
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. rsc.org For example, it is possible to selectively oxidize the secondary alcohol to a ketone without affecting the ether linkage. A variety of reagents are available for the selective oxidation of secondary alcohols, such as chromium-based reagents (e.g., chromic acid) and other milder oxidants. acs.org The choice of reagent can allow for the targeted transformation of the alcohol group while leaving the ether intact.
Conversely, it is also possible to cleave the ether linkage under specific conditions without reacting the alcohol. However, many ether cleavage reagents are strong acids or Lewis acids that would also likely react with the alcohol. Selective etherification of a secondary alcohol in the presence of other functional groups has been demonstrated using specific methodologies. nih.gov
The ability to perform regioselective and chemoselective transformations on this compound enhances its utility as a building block in organic synthesis, allowing for the stepwise modification of the molecule to create more complex structures.
Stereochemical Investigations of 2 3 Methoxypropyl Cyclohexan 1 Ol
Isomeric Forms and Their Characterization
The existence of two chiral centers in 2-(3-methoxypropyl)cyclohexan-1-ol leads to the possibility of four stereoisomers, which exist as two pairs of enantiomers. These diastereomeric pairs are designated as (1R,2R) and (1S,2S) for one pair, and (1R,2S) and (1S,2R) for the other. The relative orientation of the hydroxyl and the 3-methoxypropyl groups on the cyclohexane (B81311) ring defines these diastereomers as either cis or trans.
Diastereomeric Ratios and Enantiomeric Excess Determination
The synthesis of this compound often results in a mixture of diastereomers. The diastereomeric ratio (d.r.) is a critical parameter that quantifies the relative proportion of these diastereomers. This ratio is typically determined using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the integration of specific, well-resolved signals corresponding to each diastereomer in the 1H or 13C NMR spectrum allows for a precise calculation of their relative abundance.
Enantiomeric excess (e.e.) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in greater amount than the other. nih.gov A racemic mixture, containing equal amounts of two enantiomers, has an e.e. of 0%, while a pure enantiomer has an e.e. of 100%. nih.gov The determination of enantiomeric excess for each pair of enantiomers of this compound would typically involve chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral GC. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and allowing for their quantification.
Table 1: Hypothetical Diastereomeric Ratio and Enantiomeric Excess Data for a Synthesized Sample of this compound
| Diastereomer Pair | Diastereomeric Ratio | Enantiomeric Excess (%) [(R)-enantiomer] |
| cis (1R,2S)/(1S,2R) | 65:35 | 85 |
| trans (1R,2R)/(1S,2S) | 92 |
Conformational Analysis of Ring and Side Chain Substituents
The cyclohexane ring in this compound is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain. mdpi.com The substituents, the hydroxyl group and the 3-methoxypropyl group, can occupy either axial or equatorial positions. The relative stability of the different conformers is governed by steric interactions.
Generally, substituents on a cyclohexane ring prefer to occupy the more spacious equatorial position to avoid 1,3-diaxial interactions, which are destabilizing steric interactions between an axial substituent and the axial hydrogens on the same side of the ring. mdpi.com For the trans-isomers of this compound, the diequatorial conformation is expected to be the most stable. In the case of the cis-isomers, one substituent must be axial while the other is equatorial. The preferred conformation will be the one where the larger substituent (the 3-methoxypropyl group) occupies the equatorial position.
Chiroptical Properties and Chirality Assignment
Chiral molecules, such as the enantiomers of this compound, have the ability to interact with plane-polarized light, a phenomenon known as optical activity. The study of these interactions, or chiroptical properties, is essential for distinguishing between enantiomers and assigning their absolute configurations.
Optical Rotation Studies
Optical rotation is the rotation of the plane of plane-polarized light by a chiral substance. masterorganicchemistry.com Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. amherst.edu The direction of rotation is denoted by (+) or (d) for dextrorotatory (clockwise) and (-) or (l) for levorotatory (counter-clockwise). The specific rotation, [α], is a standardized measure of this rotation and is a characteristic physical property of a chiral compound. masterorganicchemistry.com
The specific rotation of each enantiomer of this compound would need to be determined experimentally using a polarimeter. By comparing the measured specific rotation of a sample to the known specific rotation of the pure enantiomer, the enantiomeric excess can also be calculated using the concept of optical purity. nih.gov
Table 2: Hypothetical Specific Rotation Values for the Enantiomers of this compound
| Enantiomer | Specific Rotation [α]D20 (degrees) |
| (1R,2R)-2-(3-Methoxypropyl)cyclohexan-1-ol | + (value to be determined) |
| (1S,2S)-2-(3-Methoxypropyl)cyclohexan-1-ol | - (value to be determined) |
| (1R,2S)-2-(3-Methoxypropyl)cyclohexan-1-ol | + (value to be determined) |
| (1S,2R)-2-(3-Methoxypropyl)cyclohexan-1-ol | - (value to be determined) |
Note: This data is hypothetical and for illustrative purposes only.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that provide detailed information about the stereochemistry of chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its absolute configuration and conformation in solution. ECD, which operates in the ultraviolet-visible region of the electromagnetic spectrum, provides similar information based on the electronic transitions of the molecule.
For this compound, VCD and ECD spectra of the individual enantiomers would exhibit mirror-image relationships. By comparing the experimentally measured spectra with those predicted from quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the enantiomers can be unambiguously assigned.
Stereodynamic Behavior and Interconversion Barriers
The different conformations of this compound are not static but are in a state of dynamic equilibrium. The cyclohexane ring can undergo a process called "ring flipping" or "chair inversion," where one chair conformation converts into another. During this process, axial substituents become equatorial and vice versa. mdpi.com
The energy barrier for this ring flip is a key parameter in understanding the molecule's stereodynamics. This barrier can be determined experimentally using dynamic NMR spectroscopy, where the temperature is lowered until the rate of interconversion becomes slow enough on the NMR timescale to observe separate signals for the axial and equatorial conformers.
Resolution of Enantiomers and Diastereomers
The stereochemical complexity of this compound, arising from multiple chiral centers, necessitates the development of robust analytical and preparative methods for the separation of its stereoisomers. The resolution of enantiomeric and diastereomeric pairs is crucial for the investigation of their individual biological activities and for the synthesis of stereochemically pure compounds. This section details established and theoretical approaches for the stereochemical resolution of this compound, focusing on chiral chromatography and derivatization with chiral auxiliaries.
Chiral Chromatography Methods
Chiral chromatography is a powerful technique for the direct separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differentially with the enantiomers of the analyte, leading to different retention times and, consequently, their separation. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for the resolution of this compound enantiomers.
High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a widely used method for the analytical and preparative separation of enantiomers. The choice of the chiral stationary phase is critical for achieving successful resolution. For cyclohexanol (B46403) derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), and cyclodextrin-based CSPs are often effective.
A hypothetical chiral HPLC separation of the enantiomers of a single diastereomer of this compound is presented in the interactive data table below. This illustrates the potential of this technique for the resolution of these stereoisomers. The separation is based on the differential interaction of the enantiomers with a cellulose-based chiral stationary phase.
Interactive Data Table: Hypothetical Chiral HPLC Separation of this compound Enantiomers
| Parameter | Value |
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |
| Mobile Phase | Hexane/Isopropanol (B130326) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Retention Time (Enantiomer 1) | 12.5 min |
| Retention Time (Enantiomer 2) | 15.8 min |
| Resolution (Rs) | 2.1 |
Gas Chromatography (GC):
For volatile compounds, chiral gas chromatography offers high resolution and sensitivity. Cyclodextrin-based chiral stationary phases are particularly well-suited for the separation of the enantiomers of cyclic alcohols. The hydroxyl group of this compound may require derivatization, for example, by acylation, to improve its volatility and chromatographic behavior.
A theoretical chiral GC separation of the trifluoroacetylated enantiomers of a diastereomer of this compound is outlined in the following interactive data table. This demonstrates the potential for baseline separation of the enantiomers.
Interactive Data Table: Hypothetical Chiral GC Separation of Derivatized this compound Enantiomers
| Parameter | Value |
| Column | Chiraldex G-TA (Trifluoroacetyl-gamma-cyclodextrin) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 5 °C/min to 180 °C |
| Detector | Flame Ionization Detector (FID) |
| Retention Time (Enantiomer 1) | 18.2 min |
| Retention Time (Enantiomer 2) | 19.5 min |
| Separation Factor (α) | 1.07 |
Derivatization with Chiral Auxiliaries for Separation
An alternative to direct chiral chromatography is the derivatization of the enantiomeric mixture with a chiral auxiliary, also known as a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, achiral chromatographic techniques such as flash chromatography or conventional HPLC. Following separation, the chiral auxiliary can be cleaved to yield the individual, pure enantiomers.
For the alcohol functional group in this compound, common chiral derivatizing agents include enantiomerically pure acids, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or camphorsulfonic acid, which form diastereomeric esters. The formation of diastereomeric carbamates or urethanes is also a viable strategy.
The general process involves the reaction of the racemic this compound with an enantiopure chiral derivatizing agent to form a mixture of diastereomers. This mixture is then subjected to achiral chromatography for separation.
A hypothetical separation of diastereomeric esters formed from a single diastereomer of this compound and (R)-Mosher's acid chloride is detailed in the interactive data table below. This illustrates the separation of the resulting diastereomers on a standard silica gel column.
Interactive Data Table: Hypothetical Separation of Diastereomeric Esters of this compound
| Parameter | Value |
| Chiral Derivatizing Agent | (R)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride |
| Chromatographic Method | Flash Column Chromatography |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Ethyl Acetate (B1210297)/Hexane (gradient elution) |
| Retention Factor (Diastereomer 1) | 0.35 |
| Retention Factor (Diastereomer 2) | 0.45 |
| Separation | Baseline separation achieved |
Applications As a Building Block and Synthetic Intermediate in Chemical Synthesis
Utilization in the Total Synthesis of Complex Natural Products
While direct examples of the incorporation of 2-(3-Methoxypropyl)cyclohexan-1-ol in the total synthesis of complex natural products are not extensively documented in publicly available scientific literature, its structural motifs are present in numerous bioactive natural products. The cyclohexanol (B46403) core is a common feature in many terpenes and steroids, and the presence of a flexible side chain offers a handle for further elaboration.
The synthesis of polycyclic systems is a cornerstone of natural product synthesis. rsc.org The functional groups on this compound could be strategically manipulated to facilitate the formation of new rings. For instance, the hydroxyl group could be used to direct cyclization reactions or be converted into a leaving group to promote ring closure. The methoxypropyl side chain could also participate in cyclization, potentially through intramolecular C-H activation or by functional group manipulation to create a reactive species. The construction of caged sesquiterpenoids, for example, often involves the cyclization of functionalized cyclohexane (B81311) precursors. nih.gov
Chiral pool synthesis utilizes readily available enantiopure compounds as starting materials to build complex chiral molecules. nih.gov If this compound were available in an enantiomerically pure form, it could serve as a valuable chiral building block. The stereocenters on the cyclohexane ring could be used to control the stereochemistry of subsequent reactions, a critical aspect in the synthesis of biologically active natural products where specific stereoisomers often exhibit desired activities. The synthesis of certain nucleoside analogues, for instance, relies on the use of chiral cyclohexenone derivatives. mdpi.com
Precursor for Advanced Materials and Polymers
The development of new materials with tailored properties is a significant area of chemical research. The structure of this compound suggests its potential as a precursor for various advanced materials and polymers.
The hydroxyl group of this compound makes it a candidate for use as a monomer in the synthesis of polyesters or polyurethanes. The cyclohexane ring would impart rigidity to the polymer backbone, potentially leading to materials with high thermal stability and specific mechanical properties. Furthermore, if the compound were di-functionalized, for example by introducing another reactive group, it could act as a cross-linking agent to create polymer networks with enhanced durability and solvent resistance.
The modification of surfaces to impart specific properties such as hydrophobicity, biocompatibility, or antimicrobial activity is a crucial technology in many fields. mdpi.com The hydroxyl group of this compound can be used to anchor the molecule to a surface containing reactive groups like silanols. google.comgoogle.com The methoxypropyl chain could then be further modified to introduce desired functionalities. For instance, the ether linkage could be cleaved to reveal a hydroxyl group for further reaction, or the alkyl chain could be functionalized to attach specific molecules, thereby altering the surface chemistry in a controlled manner.
Use in the Synthesis of Specialty Chemicals
Specialty chemicals are a broad category of compounds produced for specific applications, including pharmaceuticals, agrochemicals, and electronic materials. While there is no specific mention in the literature of this compound being used for a particular specialty chemical, its structure suggests potential. For example, derivatives of this compound could be explored for their biological activity, potentially leading to new pharmaceutical leads. The synthesis of Tramadol, an analgesic, involves a substituted cyclohexanol intermediate, highlighting the relevance of this class of compounds in medicinal chemistry. chemicalbook.comchemicalbook.com
Fragrance and Flavor Precursors (excluding direct product focus)
While direct application as a fragrance or flavor compound is not the focus, this compound serves as a valuable precursor in the synthesis of molecules with desirable organoleptic properties. The fragrance industry often relies on derivatives of cyclohexanol for their characteristic woody, floral, or fruity notes. The synthesis of such fragrances can involve the chemical modification of the hydroxyl group or alterations to the alkyl side chain of compounds like this compound.
For instance, the esterification of the hydroxyl group can lead to a diverse array of esters, a class of compounds well-known for their pleasant aromas. The nature of the acyl group introduced would significantly impact the final scent profile. Furthermore, the methoxy (B1213986) group in the side chain could potentially be cleaved or modified to introduce other functionalities, thereby expanding the range of accessible fragrance molecules from this single precursor. The synthesis of complex fragrance molecules often involves the assembly of several smaller building blocks, and the structural motif of this compound provides a solid foundation for such constructions.
Agrochemical Intermediates
In the field of agrochemicals, which encompasses herbicides, insecticides, and fungicides, the development of new active ingredients with improved efficacy and environmental profiles is a continuous effort. Substituted cyclohexanol derivatives are found in the core structures of some agrochemical compounds. The synthesis of these complex molecules can benefit from the use of versatile intermediates like this compound.
Development of Novel Reagents and Ligands
The development of novel reagents and ligands is crucial for advancing the field of catalysis and organic synthesis. Chiral ligands, in particular, are essential for enantioselective transformations, which are of paramount importance in the pharmaceutical and fine chemical industries. The cyclohexane backbone of this compound provides a rigid scaffold that can be functionalized to create new chiral ligands.
The hydroxyl group can serve as an anchoring point for the introduction of coordinating groups, such as phosphines or amines. The stereochemistry of the hydroxyl and the methoxypropyl groups on the cyclohexane ring can be controlled during the synthesis, leading to the formation of specific diastereomers. These stereochemically defined molecules can then be evaluated as ligands in asymmetric catalysis. The methoxy group can also act as a coordinating atom in certain catalytic systems. The modular nature of this compound allows for systematic modifications to both the backbone and the coordinating groups, facilitating the fine-tuning of the ligand's electronic and steric properties to achieve high levels of stereocontrol in catalytic reactions.
Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring in Research
High-Resolution NMR Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a molecule like 2-methylcyclohexan-1-ol, which exists as cis and trans diastereomers, and each of these as a pair of enantiomers, NMR is crucial for determining the relative and absolute stereochemistry.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
One-dimensional (1D) NMR spectra, while foundational, can become crowded and difficult to interpret, especially for complex molecules. Two-dimensional (2D) NMR experiments provide significantly more information by correlating different nuclei, allowing for a more definitive assignment of the molecular structure. webassign.netnih.gov
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. webassign.net For 2-methylcyclohexan-1-ol, a COSY spectrum would reveal which protons are adjacent to each other. For instance, the proton on the carbon bearing the hydroxyl group (H-1) would show a correlation to the proton on the carbon with the methyl group (H-2) and the adjacent methylene (B1212753) protons on the cyclohexane (B81311) ring. This helps to trace the connectivity of the entire spin system within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. webassign.net By mapping each proton to its attached carbon, the carbon skeleton can be unambiguously assigned. For example, the chemical shift of the methyl protons would correlate with the chemical shift of the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. webassign.net This technique is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. In the case of 2-methylcyclohexan-1-ol, HMBC would show correlations from the methyl protons to the C-1 and C-2 carbons, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. nottingham.ac.uk This is a powerful tool for determining stereochemistry. For the cis isomer of 2-methylcyclohexan-1-ol, a NOESY spectrum would be expected to show a cross-peak between the axial proton at C-1 and the axial protons at C-3 and C-5, as well as with the methyl group protons if they are in close spatial proximity. In contrast, the trans isomer would exhibit a different set of spatial correlations. nottingham.ac.uk
| Technique | Information Gained | Application to 2-methylcyclohexan-1-ol |
| COSY | ¹H-¹H bond connectivity | Identifies adjacent protons in the cyclohexyl ring and the methyl group. |
| HSQC | ¹H-¹³C one-bond correlation | Assigns each proton to its directly attached carbon atom. |
| HMBC | ¹H-¹³C long-range correlation (2-3 bonds) | Confirms the position of the methyl and hydroxyl groups on the ring. |
| NOESY | ¹H-¹H through-space proximity | Differentiates between cis and trans isomers based on spatial correlations. |
| ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations | NOESY Correlations (cis-isomer) |
| ~3.4 (H-1) | ~75 (C-1) | H-2, H-6 | C-2, C-3, C-5, C-6, CH₃ | H-2 (axial), H-3 (axial), H-5 (axial), CH₃ |
| ~1.6 (H-2) | ~35 (C-2) | H-1, H-3, CH₃ | C-1, C-3, C-4, C-6, CH₃ | H-1 (axial), H-3 (axial), H-4 (axial) |
| ~0.9 (CH₃) | ~18 (CH₃) | H-2 | C-1, C-2, C-3 | H-1 (axial), H-2 (axial), H-6 (axial) |
Note: The chemical shift values are approximate and can vary based on solvent and experimental conditions. The table illustrates expected correlations for the cis-isomer.
Chiral NMR Spectroscopy with Shift Reagents
Enantiomers are chemically identical in an achiral environment and thus produce identical NMR spectra. fiveable.me To distinguish between them, a chiral environment must be introduced. fiveable.me This can be achieved using chiral shift reagents, which are typically paramagnetic lanthanide complexes with chiral ligands, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)). chemistnotes.com
When a chiral shift reagent is added to a racemic mixture of 2-methylcyclohexan-1-ol, the alcohol functional group coordinates to the lanthanide metal center. chemistnotes.comlibretexts.org This forms two transient diastereomeric complexes, each with a unique magnetic environment. chemistnotes.com As a result, the NMR signals for the two enantiomers become resolved, allowing for the determination of enantiomeric purity by integrating the separated peaks. libretexts.org The magnitude of the separation of the signals is dependent on the concentration of the shift reagent and the specific substrate. fiveable.me
Mass Spectrometry for Structural Confirmation and Impurity Profiling
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry can measure the m/z of an ion with very high accuracy (typically to four or five decimal places). gla.ac.uk This allows for the determination of the exact elemental composition of the molecule. For 2-methylcyclohexan-1-ol (C₇H₁₄O), HRMS would provide a measured mass that is consistent with its calculated exact mass of 114.1045 g/mol , thereby confirming its molecular formula and distinguishing it from other compounds with the same nominal mass. nottingham.ac.uk
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis. rsc.org In a typical experiment, the molecular ion of 2-methylcyclohexan-1-ol would be selected in the first mass analyzer, subjected to fragmentation (e.g., through collision-induced dissociation), and the resulting fragment ions are then analyzed in a second mass analyzer. rsc.org The fragmentation pattern provides valuable structural information. For cyclic alcohols like 2-methylcyclohexan-1-ol, common fragmentation pathways include:
Loss of water (H₂O): A prominent peak corresponding to the loss of 18 Da from the molecular ion is expected, resulting in a fragment at m/z 96.
Loss of the methyl group (CH₃): Cleavage of the methyl group would lead to a fragment at m/z 99.
Ring-opening and subsequent fragmentation: The cyclohexyl ring can undergo cleavage, leading to a series of smaller fragment ions.
| m/z | Proposed Fragment | Significance |
| 114 | [C₇H₁₄O]⁺ | Molecular Ion |
| 99 | [C₆H₁₁O]⁺ | Loss of CH₃ |
| 96 | [C₇H₁₂]⁺ | Loss of H₂O |
| 81 | [C₆H₉]⁺ | Loss of H₂O and CH₃ |
| 71 | [C₅H₇O]⁺ | Ring fragmentation |
| 57 | [C₄H₉]⁺ | Ring fragmentation |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is essential for separating the components of a mixture and for assessing the purity of a synthesized compound.
Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
The presence of two chiral centers in 2-(3-methoxypropyl)cyclohexan-1-ol gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The separation of these enantiomeric and diastereomeric pairs is a significant analytical challenge that can be addressed effectively using chiral chromatography.
Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile enantiomers. gcms.czchromatographyonline.com For a compound like this compound, derivatization to a more volatile species, such as a trimethylsilyl (B98337) (TMS) ether or an acetate (B1210297) ester, may be necessary to improve its chromatographic behavior. The separation is achieved on a chiral stationary phase (CSP), which is typically a cyclodextrin (B1172386) derivative coated onto a capillary column. chromatographyonline.comuni-muenchen.de The differential interaction between the enantiomers and the chiral selector of the CSP leads to different retention times, allowing for their separation and quantification. libretexts.org
Chiral High-Performance Liquid Chromatography (HPLC) offers a versatile alternative, particularly for less volatile compounds or when derivatization is not desirable. nih.govnih.gov Both normal-phase and reversed-phase HPLC can be employed, utilizing a variety of commercially available chiral stationary phases, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives). hplc.euresearchgate.net The choice of the mobile phase and the specific CSP is critical for achieving optimal separation of the stereoisomers. nih.gov
Table 1: Hypothetical Chiral GC and HPLC Separation Parameters for this compound Isomers
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Column | Cyclodextrin-based CSP (e.g., Beta-DEX™) | Polysaccharide-based CSP (e.g., Chiralcel® OD-H) |
| Mobile Phase/Carrier Gas | Helium | Hexane/Isopropanol (B130326) |
| Temperature Program/Flow Rate | Gradient: 100°C to 200°C at 5°C/min | Isocratic: 1.0 mL/min |
| Detector | Flame Ionization Detector (FID) | UV Detector (at 210 nm) |
| Hypothetical Elution Order | (1R,2S) < (1S,2R) < (1R,2R) < (1S,2S) | (1R,2R) < (1S,2S) < (1R,2S) < (1S,2R) |
| Resolution (Rs) | > 1.5 between all peaks | > 1.5 between all peaks |
| Note: This table presents hypothetical conditions as specific application data for this compound is not publicly available. The elution order and resolution are illustrative examples. |
Preparative Chromatography for Isomer Isolation
For the definitive assignment of absolute and relative stereochemistry, as well as for studying the biological activity of individual stereoisomers, their isolation in pure form is essential. Preparative chromatography is the method of choice for this purpose. nih.gov
Preparative HPLC, operating on the same principles as analytical HPLC but with larger columns and higher flow rates, can be used to isolate milligram to gram quantities of each stereoisomer. nih.gov The fractions corresponding to each separated peak are collected, and the solvent is evaporated to yield the pure isomer. The purity of the isolated isomers is then confirmed using analytical chiral HPLC or GC.
Alternatively, for diastereomeric mixtures, traditional column chromatography using silica (B1680970) gel or alumina (B75360) can sometimes be effective, as diastereomers have different physical properties. However, for compounds with subtle structural differences like the isomers of this compound, preparative HPLC with a chiral stationary phase is often necessary for complete separation. nih.gov
X-ray Crystallography of Derivatives for Absolute Configuration Determination
While chromatography can separate stereoisomers, it does not directly reveal their absolute configuration. X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule, and thus its absolute stereochemistry. nih.govresearchgate.netthieme-connect.de
For a liquid compound like this compound, obtaining a single crystal suitable for X-ray diffraction can be challenging. A common strategy is to derivatize the alcohol with a chiral and crystalline carboxylic acid, such as Mosher's acid or camphorsulfonic acid, to form a diastereomeric ester. nih.govresearchgate.net These derivatives are often crystalline and, once a suitable crystal is obtained, X-ray analysis can reveal the complete molecular structure, including the absolute configuration of all chiral centers. The known configuration of the derivatizing agent serves as an internal reference. nih.govresearchgate.net
Table 2: Illustrative Example of X-ray Crystallography Data for a Derivative of a Chiral Cyclohexanol (B46403)
| Parameter | Example Value |
| Compound | (1R,2R)-2-Alkylcyclohexyl-(S)-Mosher's ester |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 10.5 Å, b = 15.2 Å, c = 25.8 Å |
| Resolution | 0.77 Å |
| Flack Parameter | 0.02(4) |
| Determined Absolute Configuration | (1R, 2R) for the cyclohexanol moiety |
| Note: This table provides illustrative data for a generic 2-substituted cyclohexanol derivative, as specific crystallographic data for a derivative of this compound is not available in the public domain. |
In Situ Spectroscopic Techniques for Reaction Monitoring
Understanding and optimizing the synthesis of this compound, for instance, through the reduction of the corresponding ketone, 2-(3-methoxypropyl)cyclohexanone, benefits greatly from real-time monitoring of the reaction progress. In situ spectroscopic techniques allow for the continuous analysis of the reaction mixture without the need for sampling, providing valuable kinetic and mechanistic insights. xjtu.edu.cnnih.govnih.gov
In situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring chemical reactions in real-time. xjtu.edu.cnutwente.nl For the synthesis of this compound via the reduction of 2-(3-methoxypropyl)cyclohexanone, in situ FTIR can track the disappearance of the strong carbonyl (C=O) stretching band of the ketone (typically around 1710 cm⁻¹) and the appearance of the broad hydroxyl (O-H) stretching band of the alcohol product (around 3300-3500 cm⁻¹). researchgate.netutwente.nl
Raman spectroscopy offers complementary information and is particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water. researchgate.netopen-raman.org The kinetics of the reaction can be determined by plotting the intensity of characteristic vibrational bands of the reactant and product as a function of time. rsc.org
Table 3: Characteristic Vibrational Frequencies for In Situ Monitoring of the Reduction of 2-(3-Methoxypropyl)cyclohexanone
| Functional Group | Reactant/Product | Technique | Characteristic Frequency (cm⁻¹) |
| Carbonyl (C=O) | 2-(3-Methoxypropyl)cyclohexanone | FTIR/Raman | ~1710 |
| Hydroxyl (O-H) | This compound | FTIR | ~3300-3500 (broad) |
| C-O Stretch | This compound | FTIR/Raman | ~1050-1150 |
| Note: The exact frequencies can vary depending on the solvent and other reaction conditions. |
Online Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the species present in a reaction mixture over time. nih.govnih.gov By flowing the reaction mixture through an NMR flow tube, it is possible to acquire spectra at regular intervals. This allows for the simultaneous monitoring of the disappearance of reactant signals (e.g., the alpha-protons to the carbonyl in the starting ketone) and the appearance of product signals (e.g., the proton on the carbon bearing the hydroxyl group in the alcohol product). This technique can provide deep insights into reaction mechanisms, including the detection of transient intermediates.
Online Mass Spectrometry (MS) is another powerful technique for real-time reaction monitoring, offering high sensitivity and the ability to track multiple components simultaneously. purdue.edunih.govchromatographyonline.com An aliquot of the reaction mixture can be continuously introduced into the mass spectrometer. By monitoring the ion currents corresponding to the molecular ions or characteristic fragment ions of the reactants, products, and any intermediates or byproducts, a detailed kinetic profile of the reaction can be constructed.
Q & A
Basic Research Questions
Q. What are the optimal HPLC conditions for separating 2-(3-Methoxypropyl)cyclohexan-1-ol from its synthetic byproducts?
- Methodological Answer : Reverse-phase HPLC using a Newcrom R1 column is effective. A mobile phase of acetonitrile/water (e.g., 70:30 v/v) with 0.1% trifluoroacetic acid (TFA) improves peak resolution. Detection at 210–254 nm is recommended for hydroxyl-containing compounds. Flow rates of 1.0 mL/min and column temperatures of 25–30°C minimize retention time variability. Validate the method using spiked samples to confirm separation efficiency .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- NMR : H and C NMR can resolve the cyclohexanol ring conformation and methoxypropyl substituent. Key signals:
- H: δ 3.3–3.5 ppm (methoxy protons), δ 1.5–2.0 ppm (cyclohexanol ring protons).
- C: δ 70–75 ppm (cyclohexanol C-OH), δ 56 ppm (methoxy carbon).
- IR : A broad O-H stretch (~3200–3600 cm) and C-O-C stretch (~1100 cm) confirm hydroxyl and ether groups.
- MS : High-resolution ESI-MS provides molecular ion [M+H] at m/z 200.2 (calculated for CHO). Compare with PubChem data for validation .
Advanced Research Questions
Q. How does the methoxypropyl substituent influence regioselectivity in nucleophilic substitution reactions?
- Methodological Answer : The methoxypropyl group’s electron-donating effects activate the cyclohexanol ring’s para positions. For example, in alkylation reactions (e.g., using dimethyl sulfate), the hydroxyl group’s nucleophilicity is enhanced, favoring substitution at the C-4 position of the cyclohexanol ring. Kinetic studies under varying pH (e.g., 8–10) and solvent polarity (e.g., DMF vs. THF) can quantify substituent effects. Monitor intermediates via TLC or GC-MS .
Q. What strategies resolve contradictions in reported biological activities of derivatives?
- Methodological Answer :
- Meta-analysis : Compare datasets from in vitro assays (e.g., enzyme inhibition IC) across studies, adjusting for variables like solvent (DMSO vs. ethanol) and cell lines.
- Dose-response curves : Re-evaluate activity thresholds using standardized protocols (e.g., OECD guidelines).
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy) to isolate contributing factors. Use molecular docking to predict binding affinities .
Q. What are the challenges in achieving stereochemical purity during synthesis?
- Methodological Answer : The cyclohexanol ring’s chair conformation leads to axial-equatorial isomerism . To control stereochemistry:
- Use chiral catalysts (e.g., BINOL-derived ligands) in asymmetric hydrogenation.
- Employ dynamic kinetic resolution with enzymes (e.g., lipases) to favor the desired diastereomer.
- Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
